molecular formula C17H11ClN2O3S2 B10972325 Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B10972325
M. Wt: 390.9 g/mol
InChI Key: IVOWUSLXMFCKLI-UHFFFAOYSA-N
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Description

Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound featuring a benzothiophene moiety, a cyano group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiophene Core: Starting with a chlorinated benzothiophene derivative, such as 3-chloro-1-benzothiophene, which can be synthesized via cyclization reactions involving thiophenol and chlorinated aromatic compounds.

    Amidation Reaction: The benzothiophene derivative undergoes an amidation reaction with an appropriate amine to introduce the carbonylamino group.

    Thiophene Ring Formation: The thiophene ring is constructed through a series of cyclization reactions involving cyano and ester functional groups.

    Final Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making this compound a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and ester groups could facilitate binding to active sites, while the benzothiophene moiety might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the chloro group, cyano group, and methyl ester makes it particularly versatile for various chemical transformations and applications.

Properties

Molecular Formula

C17H11ClN2O3S2

Molecular Weight

390.9 g/mol

IUPAC Name

methyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H11ClN2O3S2/c1-8-10(7-19)16(25-13(8)17(22)23-2)20-15(21)14-12(18)9-5-3-4-6-11(9)24-14/h3-6H,1-2H3,(H,20,21)

InChI Key

IVOWUSLXMFCKLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)OC

Origin of Product

United States

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